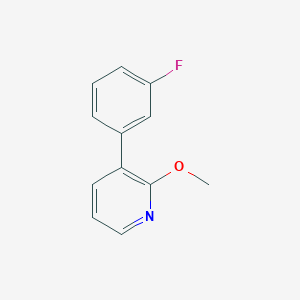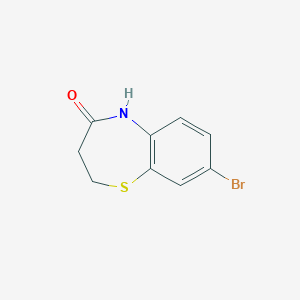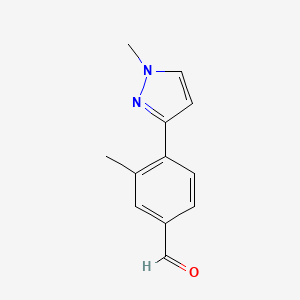
4-(4-amino-1H-pyrazol-1-yl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-amino-1H-pyrazol-1-yl)butan-2-ol is a chemical compound that features a pyrazole ring substituted with an amino group and a butanol chain. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both an amino group and a hydroxyl group in its structure makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-amino-1H-pyrazol-1-yl)butan-2-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone. This reaction is usually carried out in the presence of an acid catalyst.
Introduction of the Amino Group: The amino group can be introduced by nitration followed by reduction. The nitration of the pyrazole ring is carried out using a nitrating agent such as nitric acid, and the resulting nitro compound is reduced to the amino compound using a reducing agent like hydrogen in the presence of a palladium catalyst.
Attachment of the Butanol Chain: The butanol chain can be attached through a nucleophilic substitution reaction. This involves the reaction of the amino-pyrazole with a butanol derivative, such as a butyl halide, in the presence of a base like sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-amino-1H-pyrazol-1-yl)butan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be converted to a halide using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products
Oxidation: 4-(4-amino-1H-pyrazol-1-yl)butan-2-one.
Reduction: 4-(4-amino-1H-pyrazol-1-yl)butan-2-amine.
Substitution: 4-(4-amino-1H-pyrazol-1-yl)butyl chloride.
Scientific Research Applications
4-(4-amino-1H-pyrazol-1-yl)butan-2-ol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds. Its functional groups allow for diverse chemical modifications.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: It is employed in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-(4-amino-1H-pyrazol-1-yl)butan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzyme active sites, while the hydroxyl group can participate in nucleophilic attacks. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-amino-1H-pyrazol-1-yl)butan-1-ol: Similar structure but with the hydroxyl group at a different position.
4-(4-amino-1H-pyrazol-1-yl)butanamide: Contains an amide group instead of a hydroxyl group.
2-(4-amino-1H-pyrazol-1-yl)ethan-1-ol: Shorter carbon chain with similar functional groups.
Uniqueness
4-(4-amino-1H-pyrazol-1-yl)butan-2-ol is unique due to the specific positioning of its functional groups, which allows for distinct chemical reactivity and biological activity. Its structure provides a balance between hydrophilicity and hydrophobicity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C7H13N3O |
|---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
4-(4-aminopyrazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C7H13N3O/c1-6(11)2-3-10-5-7(8)4-9-10/h4-6,11H,2-3,8H2,1H3 |
InChI Key |
NQHUXBSSGIOAMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN1C=C(C=N1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (2R,3S)-3-(2-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate](/img/structure/B13163042.png)
![Ethyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B13163044.png)


![3-(Chloromethyl)-3-methylbicyclo[3.1.0]hexane](/img/structure/B13163058.png)


![{[2-(Chloromethyl)-3,3-dimethylbutoxy]methyl}benzene](/img/structure/B13163092.png)




![Sodium 1H-pyrrolo[2,3-b]pyridine-3-sulfinate](/img/structure/B13163121.png)
